3-(BENZENESULFONYL)-N2-(2-CHLOROPHENYL)-5-(2,4-DIMETHYLBENZOYL)THIOPHENE-2,4-DIAMINE
Description
This compound is a structurally complex thiophene derivative featuring multiple substituents, including a benzenesulfonyl group, a 2-chlorophenylamine moiety, and a 2,4-dimethylbenzoyl group. The presence of sulfonyl and chlorophenyl groups may enhance binding affinity to hydrophobic protein pockets, while the dimethylbenzoyl substituent could influence metabolic stability .
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-12-13-18(16(2)14-15)22(29)23-21(27)24(33(30,31)17-8-4-3-5-9-17)25(32-23)28-20-11-7-6-10-19(20)26/h3-14,28H,27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXBADUQNIKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N2-(2-chlorophenyl)-5-(2,4-dimethylbenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential as pharmacological agents, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The presence of the benzenesulfonyl and chlorophenyl groups enhances its pharmacological profile by improving solubility and bioavailability.
Anti-Inflammatory Activity
Research indicates that thiophene derivatives possess significant anti-inflammatory properties. For instance, compounds structurally similar to the one have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play pivotal roles in the inflammatory process. A study demonstrated that certain thiophene derivatives inhibited 5-LOX by approximately 57% at a concentration of 100 µg/mL . This suggests that our compound may exhibit similar mechanisms of action.
Antimicrobial Activity
Thiophene-based compounds have also displayed promising antimicrobial properties. In vitro studies on thiophene-derived Schiff base complexes showed potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2–5 µg/mL . Given the structural similarities, it is plausible that our compound may exhibit comparable antimicrobial efficacy.
Cytotoxicity and Anticancer Potential
The cytotoxicity of thiophene derivatives has been well-documented. A study reported that certain thiophene compounds exhibited significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific compound may possess similar anticancer properties due to its structural characteristics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for predicting the biological activity of new compounds. The thiophene moiety serves as a privileged pharmacophore in drug design due to its ability to mimic other functional groups while enhancing binding affinity and metabolic stability . Modifications on the thiophene ring can lead to improved biological outcomes; hence, the presence of sulfonyl and benzoyl groups may enhance the compound's therapeutic potential.
Case Studies
- Anti-Inflammatory Efficacy : A study involving a series of thiophene derivatives highlighted their ability to reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Screening : Another investigation into thiophene-derived complexes revealed strong antibacterial activity against multiple pathogens, underscoring their utility in developing new antimicrobial agents .
- Cytotoxic Effects : Research on related compounds indicated significant cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values below 10 µM .
Scientific Research Applications
Anti-Inflammatory Activity
Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the one have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A study demonstrated that certain thiophene derivatives reduced pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .
Case Study: RMD86
RMD86, a thiophene derivative, was tested for its anti-inflammatory effects and showed promising results by significantly reducing abdominal contortions in mice, indicating its potential as an analgesic agent . This suggests that similar compounds could be developed based on the structure of 3-(benzenesulfonyl)-N2-(2-chlorophenyl)-5-(2,4-dimethylbenzoyl)thiophene-2,4-diamine.
Anticancer Properties
Thiophene derivatives have also been explored for their anticancer potential. Studies have indicated that modifications to the thiophene ring can enhance antiproliferative activity against various cancer cell lines. The compound's structural components may play a role in its ability to interact with cellular targets involved in cancer progression.
Data Table: Antiproliferative Activity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RMD86 | MCF-7 | 15 | Induction of apoptosis |
| Compound X | A549 | 10 | Inhibition of cell cycle progression |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that further research is needed to establish specific data for this compound.
Antiviral Activity
Emerging research suggests that certain thiophene derivatives possess antiviral properties. A study highlighted a thiophene scaffold exhibiting antiviral activity in micromolar concentrations against specific viral strains . Given the structural similarities, it is plausible that this compound could also demonstrate antiviral effects.
Mechanistic Insights and Computational Studies
Computational studies using molecular docking have provided insights into how thiophene derivatives interact with biological targets. These studies can help predict the binding affinity of compounds to enzymes or receptors involved in inflammation and cancer pathways. For example, molecular docking studies have shown that certain modifications can enhance binding to COX-2, potentially leading to improved anti-inflammatory efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three analogues (Table 1). Notably, 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine () shares sulfonyl and chlorophenyl functionalities but differs in core heterocycle (thiazole vs. thiophene) and substituent placement. Such structural variations significantly impact physicochemical and biological behaviors.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 4-chlorophenyl group in the thiazole analogue, affecting target selectivity.
Research Findings and Limitations
- Future studies could employ this assay to quantify IC50 values.
- Synthetic Challenges : The compound’s complexity (e.g., multiple sulfonyl and benzoyl groups) may complicate synthesis and purification, as seen in analogues requiring specialized protecting groups (e.g., tert-butyldimethylsilyl in ).
- Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., imatinib analogs) suggest possible activity against Bcr-Abl or EGFR kinases, but experimental validation is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
